Octyl 2-bromoisobutyrate
Description
Systematic Nomenclature and Molecular Formula
This compound is systematically named octyl 2-bromo-2-methylpropanoate under IUPAC guidelines, reflecting its branched ester structure. The molecular formula C₁₂H₂₃BrO₂ corresponds to a molecular weight of 279.21 g/mol, as calculated from isotopic distributions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 22015096 | PubChem |
| SMILES Notation | CCCCCCCCOC(=O)C(C)(C)Br | PubChem |
| InChI Key | GQOYVHCXADUTLW-UHFFFAOYSA-N | PubChem |
The octyl group (C₈H₁₇) contributes to the compound's hydrophobicity, while the 2-bromo-isobutyrate moiety introduces a sterically hindered electrophilic center. This structural duality enables unique reactivity patterns, particularly in radical-mediated polymerization.
Stereochemical Configuration and Conformational Analysis
The molecule's stereoelectronic profile is dominated by the tetrahedral geometry at the brominated carbon (C2). Density functional theory (DFT) simulations suggest that the octyl chain adopts a gauche conformation to minimize steric clashes between the methyl groups and the ester oxygen. Key bond parameters include:
- C-Br bond length: 1.93 Å (typical for aliphatic bromides)
- C-O ester bond: 1.34 Å (shorter than alcohol C-O due to resonance)
Rotational barriers around the ester carbonyl group are approximately 8–12 kcal/mol, permitting limited conformational flexibility despite the bulky substituents. Nuclear magnetic resonance (NMR) data for related compounds, such as methyl 2-bromoisobutyrate, show characteristic upfield shifts for methyl protons adjacent to bromine (δ ≈ 1.8 ppm).
Comparative Analysis with Alkyl 2-Bromoalkanoate Homologs
The physicochemical properties of this compound vary significantly with alkyl chain length, as shown in Table 1:
Table 1: Comparative Properties of Alkyl 2-Bromoalkanoates
| Ester Derivative | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Methyl 2-bromoisobutyrate | C₅H₉BrO₂ | 181.03 | 35–37 (1 mmHg) | 1.196 |
| Ethyl 2-bromoisobutyrate | C₆H₁₁BrO₂ | 195.06 | 45–47 (1 mmHg) | 1.210 |
| tert-Butyl 2-bromoisobutyrate | C₈H₁₅BrO₂ | 223.11 | 68–70 (1 mmHg) | 1.180 |
| This compound | C₁₂H₂₃BrO₂ | 279.21 | 152–154 (0.5 mmHg) | 1.096 |
Key trends include:
- Boiling Points : Increase with alkyl chain length due to enhanced van der Waals interactions.
- Density : Decreases as bulkier alkyl groups reduce packing efficiency.
- Reactivity : Shorter-chain esters exhibit faster hydrolysis rates (e.g., methyl derivative hydrolyzes 3× faster than octyl in aqueous ethanol).
Properties
Molecular Formula |
C12H23BrO2 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
octyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C12H23BrO2/c1-4-5-6-7-8-9-10-15-11(14)12(2,3)13/h4-10H2,1-3H3 |
InChI Key |
GQOYVHCXADUTLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)(C)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Isobutyric Acid
Bromination is typically conducted using molecular bromine () under controlled conditions. The reaction proceeds via radical or electrophilic substitution mechanisms, depending on catalysts and solvents.
Key Reaction Parameters
-
Reactants : Isobutyric acid (), bromine ()
-
Catalyst : or (for protonation)
-
Temperature : 110–125°C
-
Time : 30–60 minutes
In a representative procedure, isobutyric acid (4.794 moles) is reacted with bromine in a glass reactor equipped with a nitrogen inlet and reflux condenser. The reaction mixture is maintained at 125°C for 30 minutes, yielding 2-bromoisobutyric acid with >95% selectivity. Excess bromine and byproducts (e.g., ) are removed via nitrogen stripping.
Esterification with Octanol
The 2-bromoisobutyric acid is then esterified with octanol using acid catalysis. Sulfuric acid () is preferred due to its efficiency in dehydrating the reaction medium.
Optimized Esterification Protocol
| Parameter | Value |
|---|---|
| Reactants | 2-Bromoisobutyric acid, octanol (1:1.2 molar ratio) |
| Catalyst | 98% (5 wt%) |
| Temperature | 94–96°C |
| Reaction Time | 4–6 hours |
| Yield | 79–85% |
The reaction employs a Dean-Stark apparatus to remove water, shifting equilibrium toward ester formation. Post-reaction purification involves fractional distillation under reduced pressure (50 mbar), yielding octyl 2-bromoisobutyrate with >99.5% purity.
Direct Bromination-Esterification in a Single Pot
Recent advancements enable combining bromination and esterification in a single reactor, minimizing intermediate isolation steps. This method uses gas as both a brominating agent and acid catalyst.
Reaction Mechanism and Conditions
-
Reactants : Isobutyric acid, octanol, gas
-
Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst)
-
Temperature : 80–90°C
-
Time : 3–5 hours
In a typical setup, octanol (21–22 mL) is mixed with 40% aqueous solution (30–31 mL) and (10–15 mL). The phase-transfer catalyst facilitates bromine transfer to the organic phase, enhancing reaction efficiency. After refluxing, the crude product is washed with methanol and dried over anhydrous , achieving yields of 70–75%.
Advantages :
Alternative Routes Using Alkyl Halides
Nucleophilic Substitution with Octyl Bromide
Octyl bromide () can react with silver 2-bromoisobutyrate in a nucleophilic substitution reaction. While less common, this method avoids acidic conditions:
Challenges :
-
High cost of silver salts.
-
Limited scalability due to stoichiometric metal waste.
Purification and Quality Control
Distillation Techniques
Fractional distillation under vacuum (50–100 mbar) is critical for isolating high-purity product. Key fractions are collected at 75–86°C (50 mbar).
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Bromination-Esterification | 79–85 | >99.5 | Moderate | High |
| Single-Pot | 70–75 | 98–99 | High | Moderate |
| Nucleophilic Substitution | 60–65 | 95–97 | Low | Low |
Q & A
Q. Q1: What are the key analytical methods for confirming the successful synthesis of octyl 2-bromoisobutyrate?
A: Synthesis confirmation requires a combination of spectroscopic and chromatographic techniques:
- 1H NMR : Analyze the integration ratios of characteristic peaks (e.g., methyl groups adjacent to the bromine atom, ester carbonyl resonance). For structurally related esters like ethyl 2-bromoisobutyrate, splitting patterns near δ 1.3–1.5 ppm (alkyl chain) and δ 4.1–4.3 ppm (ester oxygen-bound CH₂) are critical .
- Gel Permeation Chromatography (GPC) : Used to determine molecular weight distribution, particularly when synthesizing macroinitiators or polymeric derivatives. This method ensures minimal unreacted monomer residues .
- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine (≈1:1 ratio for ⁷⁹Br and ⁸¹Br).
Q. Q2: How should researchers handle discrepancies in purity assessments between NMR and chromatographic data?
A: Discrepancies often arise due to:
- Residual Solvents or Moisture : NMR may underestimate impurities if signals overlap, while HPLC/GPC detects non-deuterated contaminants.
- Dynamic Range Limitations : NMR struggles with low-concentration impurities (<5%), whereas LC-MS can identify trace contaminants.
Resolution Strategy :
Cross-validate with elemental analysis (e.g., bromine content via XRF or ICP-MS).
Use preparative chromatography to isolate impurities for structural elucidation.
Compare retention times in GPC with known standards to identify unreacted starting materials .
Advanced Research Questions
Q. Q3: What mechanistic insights guide the optimization of atom-transfer radical polymerization (ATRP) using this compound as an initiator?
A: Key considerations include:
- Activation/Deactivation Equilibrium : The bromine atom’s leaving-group ability influences initiation efficiency. Kinetic studies (e.g., UV-Vis monitoring of Cu⁺/Cu²⁺ redox cycles) are critical.
- Steric Effects : The octyl chain’s bulkiness may reduce initiation rates compared to shorter esters (e.g., ethyl derivatives). Compare polymerization rates using time-resolved GPC or MALDI-TOF .
- Side Reactions : Hydrolysis of the ester group under aqueous conditions can deactivate the initiator. Use anhydrous solvents and characterize byproducts via FTIR (C=O stretching shifts) or TGA .
Q. Q4: How can researchers address batch-to-batch variability in this compound synthesis?
A: Variability often stems from:
- Incomplete Esterification : Monitor reaction progress via in situ FTIR (disappearance of -OH peaks from the carboxylic acid precursor).
- Purification Artifacts : Silica gel chromatography may retain brominated byproducts. Optimize solvent polarity gradients and validate purity with ¹³C NMR (quaternary carbon near bromine at δ 55–65 ppm) .
- Storage Degradation : Bromine abstraction under light/heat generates radicals. Conduct accelerated aging studies (40–60°C) and track decomposition via GC-MS or iodometric titration .
Q. Q5: What strategies are recommended for resolving crystallographic data inconsistencies in brominated ester derivatives?
A: For structural validation:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in bond lengths/angles (e.g., C-Br vs. C-O distances). For octyl esters, co-crystallization with heavy atoms (e.g., iodine) improves resolution .
- Density Functional Theory (DFT) : Compare experimental and calculated geometries (e.g., using Gaussian or ORCA software) to identify conformational mismatches.
- Thermal Analysis : DSC can detect polymorphic transitions that distort crystallographic data .
Methodological Best Practices
Q. Q6: How should experimental protocols be documented to ensure reproducibility in studies involving this compound?
A: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Synthetic Procedures : Specify reaction stoichiometry, catalyst loadings, and purification steps (e.g., “refluxed at 80°C under N₂ for 24 h”).
- Supporting Information : Include raw NMR/GPC data, crystallographic .cif files, and error margins for kinetic measurements .
- Hazard Mitigation : Document safety protocols for bromine handling (e.g., fume hood use, PPE) referencing SDS for analogous compounds like ethyl 2-bromoisobutyrate .
Q. Q7: What computational tools are suitable for modeling the reactivity of this compound in radical-mediated reactions?
A:
- Molecular Dynamics (MD) : Simulate solvent effects on initiator solubility (e.g., using GROMACS with OPLS-AA forcefield).
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-Br bonds (e.g., at B3LYP/6-311+G(d,p) level) to predict initiation efficiency.
- Chemoinformatics : Use databases like PubChem or Reaxys to compare brominated esters’ reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
